molecular formula C18H13ClFN3O2S B2524846 2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide CAS No. 932489-43-5

2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

Cat. No. B2524846
M. Wt: 389.83
InChI Key: KVPYDUWGZWGWQW-UHFFFAOYSA-N
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Description

The compound "2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide" is a derivative of acetamide with potential pharmacological properties. It is characterized by the presence of a 4-chlorophenyl group, a pyrazinyl sulfanyl moiety, and a 4-fluorophenyl group. The structure of this compound suggests that it may exhibit interesting chemical and biological activities due to the presence of these functional groups.

Synthesis Analysis

The synthesis of related N-substituted acetamide derivatives has been described in the literature. For instance, a systematic approach to synthesize N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has been reported . The process involves the esterification of 4-chlorophenoxyacetic acid, followed by treatment with hydrazine hydrate, ring closure with carbon disulfide and alcoholic potassium hydroxide, and final substitution at the thiol position with electrophiles. The spectral analysis data, including IR, 1H-NMR, and EI-MS, confirmed the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through crystallography. For example, the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its derivatives have been elucidated, revealing a folded conformation with the pyrimidine ring inclined to the benzene ring . Additionally, vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on the dimer molecule of a similar compound have been studied using quantum computational approaches .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups capable of participating in various interactions. For instance, the presence of hydrogen bond donors and acceptors, such as the N-H and C=O groups, can lead to the formation of intermolecular and intramolecular hydrogen bonds, which can significantly affect the chemical behavior and stability of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of electronegative atoms like chlorine and fluorine can influence the electron distribution within the molecule, affecting properties such as solubility, melting point, and reactivity. The biological screening of similar compounds has shown that they can exhibit antibacterial activity against various bacterial strains and moderate inhibitory effects on enzymes like α-chymotrypsin . Additionally, the synthesized compounds have been found to be relatively more active against acetylcholinesterase, which is an important target in the treatment of conditions like Alzheimer's disease .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthetic Pathways and Characterization : The synthesis of sulfonamide derivatives, including those related to the specified compound, involves key intermediates that are transformed into various moieties with potential for anticancer activity. These synthetic pathways enable the creation of compounds with specific characteristics and functionalities, such as cytotoxic activity against certain cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
  • Crystal Structures : Crystallographic studies reveal how molecular structures, including those of C,N-disubstituted acetamides, are influenced by interactions like hydrogen bonds and π-π stacking. These structural insights are critical for understanding the physical properties and reactivity of these compounds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Nonlinear Optical Properties and Applications

  • Nonlinear Optical Behavior : Theoretical investigations into the nonlinear optical properties of crystalline acetamide structures, including those similar to the specified compound, highlight their potential in photonic devices like optical switches and modulators. Such properties are critical for the development of materials used in optical communication and computing (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017).

Vibrational Spectroscopic Analysis

  • Vibrational Spectroscopy : Detailed vibrational spectroscopic analysis of molecules similar to "2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide" provides insights into their molecular vibrations, which are essential for understanding the electronic and structural aspects. This analysis aids in the identification and characterization of new materials (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial and Anticancer Activities

properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2S/c19-12-1-7-15(8-2-12)23-10-9-21-17(18(23)25)26-11-16(24)22-14-5-3-13(20)4-6-14/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPYDUWGZWGWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

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